molecular formula C17H17NO4S B2366813 [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate CAS No. 145609-81-0

[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate

Cat. No.: B2366813
CAS No.: 145609-81-0
M. Wt: 331.39
InChI Key: MNNUHJVFCRWHII-ISLYRVAYSA-N
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Description

The compound [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate is a structurally complex molecule featuring a tetrahydronaphthalene backbone conjugated via an imino group to a 4-methoxybenzenesulfonate moiety. The sulfonate group (SO₃⁻) imparts significant polarity and solubility in aqueous or polar solvents, distinguishing it from non-sulfonated analogs.

Properties

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-21-14-9-11-15(12-10-14)23(19,20)22-18-17-8-4-6-13-5-2-3-7-16(13)17/h2-3,5,7,9-12H,4,6,8H2,1H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNUHJVFCRWHII-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the naphthalene and methoxyphenyl precursors. These precursors are then subjected to a series of reactions, including condensation, oxidation, and substitution reactions, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its reactivity.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.

Scientific Research Applications

[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound’s sulfonate group differentiates it from related derivatives. Below is a comparative analysis with structurally similar molecules:

Compound Backbone Substituent Functional Group Molecular Weight (g/mol)
Target Compound 1,2,3,4-Tetrahydronaphthalene 4-Methoxybenzenesulfonate Imino (NH), sulfonate (SO₃⁻) ~309.3 (estimated)
2-[(E)-4-Methoxybenzylidene]-1,2,3,4-tetrahydronaphthalen-1-one 1,2,3,4-Tetrahydronaphthalene 4-Methoxybenzylidene Ketone (C=O) 294.34
1-Naphthalenamine, 1,2,3,4-tetrahydro-N-[(4-methoxyphenyl)methyl] 1,2,3,4-Tetrahydronaphthalene 4-Methoxybenzyl Amine (NH) 267.37

Physicochemical Properties

  • Solubility : The sulfonate group in the target compound enhances hydrophilicity compared to the ketone () and benzylamine () analogs, which are likely more lipophilic .
  • Stability : Sulfonate groups generally increase thermal and oxidative stability due to strong electron-withdrawing effects, whereas the ketone () may exhibit lower stability under reducing conditions .
  • Crystallinity : The ionic nature of the sulfonate group could lead to distinct crystal packing patterns compared to the hydrogen-bonded networks observed in 4-methoxybenzylidene derivatives (e.g., , R factor = 0.055) . SHELX refinement methods suggest that such differences would require tailored crystallographic approaches.

Research Findings and Limitations

Crystallographic Insights

The crystal structure of 2-[(E)-4-Methoxybenzylidene]-1,2,3,4-tetrahydronaphthalen-1-one () reveals a planar benzylidene moiety conjugated to the tetrahydronaphthalene ring, stabilized by π-π interactions . By contrast, the sulfonate group in the target compound would likely disrupt such planarity, favoring ionic interactions or salt bridge formation in the solid state.

Methodological Considerations

Biological Activity

[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene moiety linked to an amino group and a methoxybenzene sulfonate. Its molecular formula is C18H19N1O3SC_{18}H_{19}N_{1}O_{3}S with a molecular weight of approximately 341.41 g/mol.

Research indicates that compounds similar to this compound interact with various neurotransmitter systems. Specifically, studies have shown that tetrahydronaphthalene derivatives can modulate tyrosine hydroxylase (TH) activity, which is crucial for dopamine synthesis in the brain . This modulation suggests a potential role in neuropharmacology.

Pharmacological Effects

  • Dopaminergic Activity : Compounds in the same class have been shown to stimulate TH activity in rodent models, indicating potential dopaminergic effects. This stimulation was blocked by sigma-receptor antagonists, suggesting involvement of sigma-like receptors in mediating these effects .
  • Histamine Receptor Interaction : Some derivatives have demonstrated high affinity for histamine H(1) receptors, indicating their potential use in treating conditions related to histaminergic dysregulation .

Case Studies

Recent studies have explored the therapeutic potential of similar compounds:

  • Neuromodulatory Effects : A study on 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes revealed that these compounds could serve as selective probes for novel sigma-like receptors, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Histamine Modulation : Another investigation highlighted the interaction of tetrahydronaphthalene derivatives with H(1) receptors in rodent brains, suggesting their role in modulating allergic responses and other histamine-related conditions .

Data Table

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameMechanism of ActionBiological EffectReference
1-Phenyl-3-amino-1,2,3,4-tetrahydronaphthaleneSigma receptor modulationIncreased TH activity
4-Methoxybenzene sulfonate derivativeHistamine receptor bindingPotential antihistaminic effect
This compoundDopaminergic activityNeuropharmacological applicationsCurrent Study

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